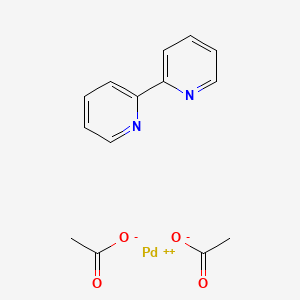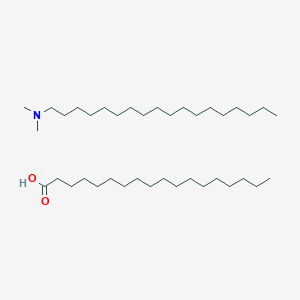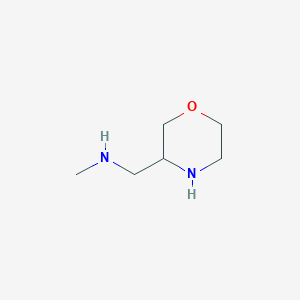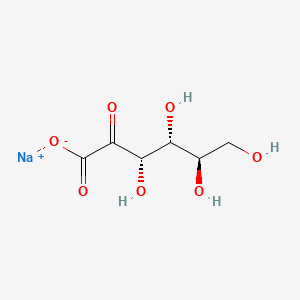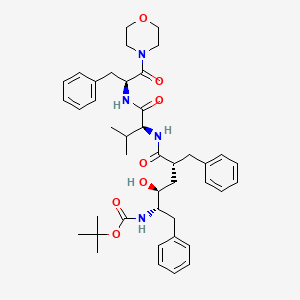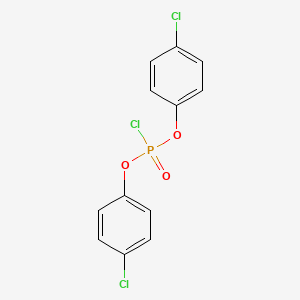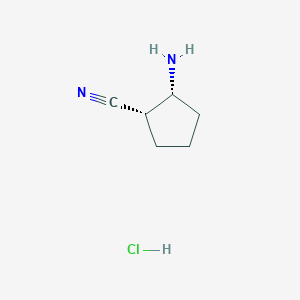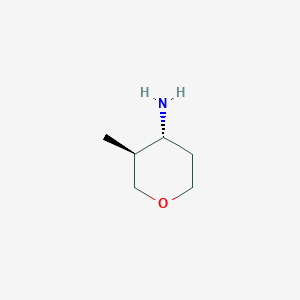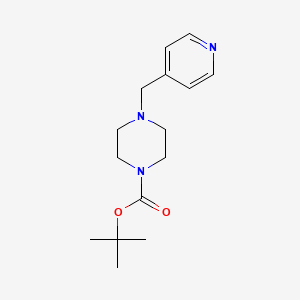
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 150812-38-7 . It has a molecular weight of 277.37 and its IUPAC name is tert-butyl 4-(4-pyridinylmethyl)-1-piperazinecarboxylate . The compound is a white solid .
Molecular Structure Analysis
The molecular formula of this compound is C15H23N3O2 . The InChI code is 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7H,8-12H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a white solid . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Potential Applications in CNS Drug Development
Piperazine derivatives are extensively studied for their central nervous system (CNS) activity, offering a promising avenue for developing novel therapeutic agents. Heterocycles containing nitrogen, such as piperazine, play a significant role in medicinal chemistry, particularly in synthesizing compounds targeting CNS disorders. These structures can potentially lead to new drugs with reduced adverse effects like addiction or tolerance (Saganuwan, 2017).
Role in Asymmetric Synthesis
Tert-butanesulfinamide, related to tert-butyl ester groups, has been highlighted for its critical role in the asymmetric synthesis of amines, including N-heterocycles. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are crucial in natural products and therapeutically relevant compounds (Philip et al., 2020).
Biopolymer Modification and Drug Delivery
The modification of biopolymers using esterification processes involving tert-butyl ester functionalities has been explored for generating biopolymers with specific properties. These modifications can lead to the development of new materials for drug delivery applications, suggesting a potential area where the subject compound could find application (Petzold-Welcke et al., 2014).
Synthetic Routes and Pharmaceutical Intermediates
Investigations into the synthetic routes of pharmaceutical compounds, such as vandetanib, have identified tert-butyl ester derivatives as critical intermediates. This insight underlines the importance of such chemical structures in the industrial synthesis of drugs, offering high yields and commercial value (Mi, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSVOQDOXQGNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


